![molecular formula C14H20N6O2 B055557 tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate CAS No. 121370-56-7](/img/structure/B55557.png)
tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate and related compounds typically involves condensation reactions, utilizing carbamimide and specific acids in the presence of catalysts such as 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through techniques like X-ray diffraction (XRD), showcasing crystallization in specific crystal systems with detailed unit cell parameters. For example, a related compound crystallized in the monoclinic space group P21/c, with precise measurements of the unit cell parameters and molecular interactions such as weak C-H···O intermolecular interactions and aromatic π–π stacking interactions contributing to its three-dimensional architecture (Mamat et al., 2012).
Chemical Reactions and Properties
Piperazine derivatives, including tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate, undergo various chemical reactions that define their reactivity and potential applications. These include amination reactions using low-cost catalysts and ligands to synthesize biologically active compounds (Ya-hu, 2010).
Physical Properties Analysis
Physical properties such as crystallization behavior, melting points, and solubility are key aspects of these compounds. X-ray diffraction studies provide insight into the crystal structure, which directly influences the physical properties. The detailed bond lengths and angles are typical for piperazine-carboxylate compounds, indicating their stable molecular configuration (Mamat et al., 2012).
Chemical Properties Analysis
The chemical properties of tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate derivatives are determined through spectroscopic evidence, including LCMS, 1H NMR, 13C NMR, and IR, alongside CHN elemental analysis. These methods confirm the presence of specific functional groups and the overall molecular structure, crucial for understanding the chemical behavior of these compounds (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Synthesis and Biological Evaluation: The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and exhibited moderate anthelmintic activity but poor antibacterial activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Pharmacologically Useful Core: The compound tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been prepared, offering a pharmacologically useful core (Gumireddy et al., 2021).
Antibacterial and Antifungal Activities: The compounds tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were found to have moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Molecular Structure Analysis: Research on the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provided insights into its bond lengths and angles, typical for piperazine-carboxylate compounds (Mamat, Flemming, & Köckerling, 2012).
Anticancer Activity: A series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, including tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, were prepared and showed promising anticancer activity against human cancer cell lines (Sunagar et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)12-10-11(16-8-15-10)17-9-18-12/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQXSLDABLSNMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425100 | |
Record name | tert-Butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate | |
CAS RN |
121370-56-7 | |
Record name | tert-Butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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